Cas no 2609037-33-2 ((1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid)

(1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid is a boronic acid derivative featuring a sulfone-functionalized benzothiophene core. This compound is primarily employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures with high efficiency. The electron-withdrawing sulfone group enhances the reactivity of the boronic acid moiety, facilitating coupling with a broad range of aryl halides under mild conditions. Its stability and compatibility with diverse reaction conditions make it a valuable reagent in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its reactivity and is characterized by NMR and HPLC for purity verification.
(1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid structure
2609037-33-2 structure
Product Name:(1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid
CAS No:2609037-33-2
MF:C8H7BO4S
MW:210.014781236649
CID:5671338
PubChem ID:165984006
Update Time:2025-05-24

(1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (1,1-dioxo-1lambda6-benzothiophen-5-yl)boronic acid
    • EN300-26866556
    • 2609037-33-2
    • Boronic acid, B-(1,1-dioxidobenzo[b]thien-5-yl)-
    • (1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid
    • Inchi: 1S/C8H7BO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5,10-11H
    • InChI Key: WTUUYLXNFPCPIN-UHFFFAOYSA-N
    • SMILES: S1(C=CC2C=C(B(O)O)C=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 210.0158100g/mol
  • Monoisotopic Mass: 210.0158100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Predicted)
  • Boiling Point: 528.3±60.0 °C(Predicted)
  • pka: 6.90±0.20(Predicted)

(1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid Pricemore >>

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Additional information on (1,1-Dioxo-1lambda6-benzothiophen-5-yl)boronic acid

(1,1-Dioxo-1λ6-Benzothiophen-5-Yl)Boronic Acid: A Comprehensive Overview

The compound with CAS No. 2609037-33-2, commonly referred to as (1,1-Dioxo-1λ6-benzothiophen-5-yl)boronic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of benzothiophene, a heterocyclic aromatic compound with a sulfur atom in its structure, and incorporates a boronic acid functional group. The combination of these structural elements makes it uniquely suited for various applications in modern chemistry.

The benzothiophene core of this compound is a fused bicyclic system consisting of a benzene ring and a thiophene ring. The presence of sulfur in the thiophene ring introduces interesting electronic properties, making benzothiophene derivatives valuable in optoelectronic materials. The dioxo substitution at the 1-position further modifies the electronic characteristics, enhancing stability and reactivity. The boronic acid group, on the other hand, is a versatile functional group that enables cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis.

Recent advancements in the synthesis of (1,1-Dioxo-1λ6-benzothiophen-5-yl)boronic acid have been driven by the demand for high-purity compounds in research and industrial applications. Researchers have explored various synthetic pathways to optimize yield and purity. For instance, studies have focused on the use of transition metal catalysts to facilitate the formation of the benzothiophene skeleton and subsequent functionalization with the boronic acid group. These efforts have significantly improved the efficiency of synthesis while maintaining the structural integrity of the compound.

The applications of (1,1-Dioxo-1λ6-benzothiophen-5-yl)boronic acid are diverse and span multiple disciplines. In materials science, this compound has been utilized as a building block for constructing advanced materials with tailored electronic properties. For example, it has been incorporated into organic semiconductors for applications in thin-film transistors and light-emitting diodes (LEDs). The ability to undergo cross-coupling reactions makes it an ideal precursor for synthesizing more complex structures with enhanced functionality.

In medicinal chemistry, (1,1-Dioxo-1λ6-benzothiophen-5-yl)boronic acid has shown potential as a scaffold for drug discovery. Its unique electronic properties and structural flexibility make it suitable for designing bioactive molecules with specific pharmacological profiles. Recent studies have explored its role in modulating cellular signaling pathways and its potential as an anti-inflammatory or anticancer agent.

From an environmental perspective, researchers have investigated the biodegradation and toxicity profiles of this compound to ensure its safe handling and disposal. Studies indicate that under controlled conditions, it exhibits low toxicity to aquatic organisms, making it suitable for use in environmentally friendly chemical processes.

The integration of computational chemistry tools has further enhanced our understanding of the properties of (1,1-Dioxo-1λ6-benzothiophen-5-yl)boronic acid. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more precise predictions about its behavior in different chemical environments. This computational approach complements experimental studies and accelerates the discovery process.

In conclusion, (1,1-Dioxo-1λ6-benzothiophen-5-Yl)Boronic Acid (CAS No. 2609037-33-2) stands out as a versatile compound with wide-ranging applications across multiple scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potential uses and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing modern chemistry.

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